molecular formula C9H6N4O2 B2481176 1H-imidazo[4,5-g]quinoxaline-6,7-diol CAS No. 924871-19-2

1H-imidazo[4,5-g]quinoxaline-6,7-diol

Cat. No.: B2481176
CAS No.: 924871-19-2
M. Wt: 202.173
InChI Key: MBRKKCLWCFWZNB-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Frameworks in Modern Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern chemistry. numberanalytics.com These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physical and chemical properties that distinguish them from their carbocyclic counterparts. numberanalytics.com The significance of these frameworks is vast and multifaceted, with profound impacts on various scientific disciplines.

In the realm of medicinal chemistry , heterocyclic compounds are of paramount importance. A substantial percentage of all known organic compounds are heterocyclic, and they form the structural core of a vast number of pharmaceutical agents. msesupplies.comrroij.com Their prevalence is due to their ability to engage in a wide range of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. rroij.com This structural versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing properties like solubility, lipophilicity, and metabolic stability. nih.gov Many life-saving drugs, including antibiotics like penicillin (containing a β-lactam ring), antivirals such as acyclovir (B1169) (featuring a purine (B94841) ring), and anticancer agents, are based on heterocyclic scaffolds. reachemchemicals.comnumberanalytics.com

Beyond pharmaceuticals, heterocyclic compounds are integral to materials science . Their unique electronic and optical properties make them ideal components for the development of advanced materials. numberanalytics.com For instance, heterocycles are used in the creation of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conducting polymers. numberanalytics.comnumberanalytics.com The ability to tailor the electronic characteristics of these compounds by modifying their structure allows for the design of materials with specific functionalities. numberanalytics.com They are also used extensively in the production of dyes and pigments due to their capacity to absorb and emit light. numberanalytics.com

Furthermore, heterocyclic frameworks are ubiquitous in agrochemicals , contributing to the development of insecticides, herbicides, and fungicides that are essential for modern agriculture. numberanalytics.com The biological activity of these compounds is often linked to their ability to interact with specific biochemical pathways in pests and weeds. numberanalytics.com

The immense structural diversity and functional versatility of heterocyclic compounds ensure their continued importance in scientific research and technological innovation. As synthetic methodologies become more sophisticated, the potential to create novel heterocyclic systems with tailored properties expands, promising further breakthroughs across a spectrum of applications.

Overview of Quinoxaline (B1680401) and Imidazoquinoxaline Scaffolds: A Retrospective Analysis

The quinoxaline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, has long been a subject of intensive research in organic and medicinal chemistry. mdpi.comrsc.org Also known as benzopyrazine, this nitrogen-containing heterocycle has a rich history and serves as a versatile building block for the synthesis of a wide array of biologically active compounds. ijpsjournal.comipp.pt

Quinoxaline , with the chemical formula C₈H₆N₂, is a low-melting solid that is soluble in water. mdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. mdpi.comrsc.org The therapeutic potential of quinoxalines is highlighted by their inclusion in various antibiotics, such as echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. ipp.pt The core structure of quinoxaline provides a rigid and planar framework that can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com

Imidazoquinoxaline derivatives have shown particular promise as anticancer agents. researchgate.net For example, certain imidazo[1,2-a]quinoxaline (B3349733) derivatives have exhibited high cytotoxic activities against melanoma cell lines. researchgate.net The development of these compounds often involves strategies to enhance their interaction with specific molecular targets within cancer cells, such as protein kinases. nih.gov The imidazoquinoxaline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net

The synthesis of both quinoxaline and imidazoquinoxaline derivatives has evolved considerably over the years. Early methods often required harsh reaction conditions, while modern synthetic strategies focus on more efficient and environmentally friendly approaches, including microwave-assisted synthesis and the use of green catalysts. rsc.orgijpsjournal.com The ongoing exploration of these scaffolds continues to yield novel compounds with significant potential for therapeutic applications. nih.govresearchgate.net

ScaffoldChemical FormulaKey Biological Activities
QuinoxalineC₈H₆N₂Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Antidiabetic
ImidazoquinoxalineVaries by isomerAnticancer, Antiepileptic, Antiallergic

Structural Elucidation and Nomenclatural Context of 1H-imidazo[4,5-g]quinoxaline-6,7-diol within Fused Heterocycles

The compound This compound is a complex, fused heterocyclic system. Its structure consists of three fused rings: a benzene ring, a pyrazine ring (which together form the quinoxaline moiety), and an imidazole (B134444) ring. The "-diol" suffix indicates the presence of two hydroxyl (-OH) groups.

Structural Elucidation:

The systematic name reveals the precise connectivity of the atoms and the arrangement of the fused rings. The parent structure is quinoxaline. The "imidazo[4,5-g]" prefix indicates that an imidazole ring is fused to the quinoxaline core. The numbers and letter "[4,5-g]" specify the points of fusion. In the quinoxaline ring system, the bonds are lettered sequentially (a, b, c, etc.). The 'g' bond of the quinoxaline is the one between carbons 6 and 7. The numbers '4,5' indicate that the fusion occurs at the 4th and 5th positions of the imidazole ring. The "1H-" prefix specifies that the nitrogen atom at position 1 of the imidazole ring bears a hydrogen atom. Finally, "-6,7-diol" indicates that hydroxyl groups are attached to positions 6 and 7 of the quinoxaline ring system.

Nomenclatural Context:

The naming of fused heterocyclic systems follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The general principle involves identifying a "base component" (usually the most complex or highest-priority heterocyclic ring) and naming the other fused rings as prefixes. acdlabs.comscribd.com

For this compound, the quinoxaline moiety is considered the base component. The imidazole ring is then named as a prefix, "imidazo". The locants in brackets, [4,5-g], are used to define the orientation of the fused rings. The numbering of the entire fused system then follows the established rules for the base component, with the numbering continuing across the fused ring.

The presence of hydroxyl groups is indicated by the suffix "-diol", with the numbers 6 and 7 specifying their positions on the quinoxaline part of the fused system. The "1H-" is a formal way to indicate the position of the hydrogen atom on one of the nitrogen atoms of the imidazole ring, which is necessary to define the tautomeric form.

FeatureDescription
Base Scaffold Quinoxaline
Fused Ring Imidazole
Fusion Locants [4,5-g]
Substituents Two hydroxyl (-OH) groups at positions 6 and 7
Indicated Hydrogen 1H on the imidazole ring

Chemical Properties:

PropertyValue
Molecular Formula C₉H₆N₄O₂
Molecular Weight 202.17 g/mol

This systematic approach to nomenclature ensures that the complex structure of this compound can be unambiguously represented and understood by chemists worldwide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRKKCLWCFWZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1h Imidazo 4,5 G Quinoxaline 6,7 Diol and Its Derivatives

Established Synthetic Routes to the Imidazoquinoxaline System

The construction of the imidazoquinoxaline core is predicated on established chemical strategies for forming the constituent quinoxaline (B1680401) and imidazole (B134444) rings. These methods range from classical condensation reactions to modern catalyzed protocols, offering a versatile toolkit for synthetic chemists.

The most fundamental and widely employed method for synthesizing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This reaction is robust, high-yielding, and tolerant of a wide range of functional groups on both reactants. The reaction typically proceeds by heating the components in a suitable solvent, often with acid or base catalysis to facilitate the initial imine formation and subsequent cyclization/dehydration.

Key starting materials for this approach include substituted o-phenylenediamines and various α-dicarbonyl compounds such as glyoxal, biacetyl, and benzil. sapub.org The choice of these precursors directly dictates the substitution pattern on the final quinoxaline ring.

Beyond this classical approach, various cyclization strategies have been developed. These include:

Decarboxylative Cyclization: Methods involving an iodine-mediated decarboxylative cyclization have been developed for related fused N-heterocycles, providing a metal-free pathway to ring formation.

Reductive Cyclization: The synthesis can commence from precursors like 1-(o-nitrophenyl)imidazole-5-carboxylate, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the fused ring system.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): Precursors such as N-(2-halophenyl)-1H-imidazole-5-carboxamides can undergo intramolecular cyclization, where the imidazole nitrogen displaces the halide to form the pyrazine (B50134) ring of the quinoxaline system.

Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis This table is interactive. Users can sort columns and filter data.

1,2-Diamine Precursor 1,2-Dicarbonyl Precursor Catalyst/Solvent Product Reference
o-Phenylenediamine (B120857) Glyoxal Acetonitrile Quinoxaline sapub.org
o-Phenylenediamine Biacetyl Acetic Acid 2,3-Dimethylquinoxaline sci-hub.st
4,5-Dimethyl-1,2-phenylenediamine Benzil Ethanol 6,7-Dimethyl-2,3-diphenylquinoxaline sapub.org
o-Phenylenediamine 9,10-Phenanthrenequinone Acetic Acid Dibenzo[a,c]phenazine sci-hub.st

To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, transition metal-catalyzed syntheses have become indispensable. Various metals, including palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co), have been shown to effectively catalyze the formation of quinoxaline and imidazoquinoxaline frameworks.

Common strategies include:

Oxidative Annulation: Transition metals can catalyze the reaction between 1,2-diamines and α-hydroxy ketones, obviating the need for pre-oxidation of the ketone.

C-H Amination/Annulation: Catalysts can mediate the direct coupling of C-H bonds with amine functionalities, leading to efficient ring construction. Iron-catalyzed transfer hydrogenation between alcohols and nitroarenes, for instance, generates the aniline (B41778) and aldehyde intermediates in situ, which then undergo a Pictet-Spengler-type annulation to form the quinoxaline core. mtieat.org

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are pivotal for functionalizing pre-formed quinoxaline or imidazole halides, enabling the construction of complex derivatives. For example, Suzuki cross-coupling has been used to introduce aryl groups onto the imidazole ring of an imidazo[1,2-a]quinoxaline (B3349733) scaffold using microwave assistance.

One-pot and multicomponent reactions (MCRs) represent a significant advance in synthetic efficiency, reducing waste, time, and resources by combining multiple reaction steps into a single operation without isolating intermediates. Several such protocols have been developed for imidazoquinoxaline derivatives.

An I2-catalyzed one-pot cascade protocol has been developed for the synthesis of imidazo[1,5-a]quinoxaline (B8520501) derivatives via sp3 and sp2 C-H cross-dehydrogenative coupling. This metal-free process uses readily available iodine as the catalyst and DMSO as the oxidant, providing the target compounds in good to excellent yields. Another approach involves a multicomponent reaction using the Van Leusen three-component reaction, followed by a deprotection-cyclization step, to provide rapid access to the imidazoquinoxaline core. These methods are prized for their atom economy and operational simplicity.

Table 2: Comparison of One-Pot Synthesis Protocols This table is interactive. Users can sort columns and filter data.

Protocol Key Reagents Catalyst Key Features Reference
Cascade CDC Coupling 2-(1H-Imidazol-1-yl)anilines, Methyl ketones I2 / DMSO Metal-free, C-H activation, High atom economy
MCR / Deprotection-Cyclization o-N-Boc-phenylenediamines, Aldehydes, TOSMIC - Multicomponent, Microwave-assisted
Transfer Hydrogenative Condensation 2-Nitroanilines, Vicinal diols Iron Complex No external redox agents, Water is the only byproduct

Targeted Synthesis of Hydroxylated 1H-imidazo[4,5-g]quinoxaline Derivatives

The synthesis of the specific target molecule, 1H-imidazo[4,5-g]quinoxaline-6,7-diol, requires precise control over the introduction and positioning of the diol functionality on the aromatic core.

Two primary retrosynthetic strategies can be envisaged for the synthesis of this compound, based on methodologies for related heterocyclic systems.

Late-Stage Deprotection: This approach involves constructing the core heterocyclic system with protected hydroxyl groups, which are unmasked in a final step. A common strategy is to start with a readily available precursor such as 6,7-dimethoxyquinoxaline. The imidazole ring can be constructed on this platform, followed by demethylation of the two methoxy (B1213986) groups to yield the target diol. Boron tribromide (BBr3) is a standard and highly effective reagent for this type of ether cleavage. This strategy has been successfully applied in the synthesis of related 6,7-dihydroxyquinazolines. mdpi.com

Early-Stage Functionalization: This strategy begins with a benzene (B151609) ring already bearing the protected diol functionality. For example, one could start with 1,2-dihydroxybenzene (catechol), protect the hydroxyls (e.g., as benzyl (B1604629) ethers), and then perform a regioselective dinitration to obtain 1,2-dibenzyloxy-4,5-dinitrobenzene. Subsequent reduction of the nitro groups yields 4,5-dibenzyloxy-1,2-phenylenediamine. This key intermediate can then undergo condensation with a suitable C2 synthon (like glyoxal) to form the 6,7-dibenzyloxyquinoxaline ring. After formation of the quinoxaline, the imidazole ring is constructed. The final step involves the removal of the benzyl protecting groups, typically via catalytic hydrogenation, to reveal the diol. The synthesis of various 6,7-disubstituted quinoxalines from corresponding 4,5-disubstituted o-phenylenediamines supports the feasibility of this approach. sci-hub.stnih.gov

The synthesis of a specific isomer like this compound is fraught with challenges of regioselectivity, which must be carefully managed.

Control of Imidazole Ring Fusion: The "imidazo[4,5-g]quinoxaline" nomenclature specifies a linear annulation of the imidazole ring onto the quinoxaline core. Achieving this specific regiochemistry is a primary challenge. A potential solution is to synthesize 6,7-diaminoquinoxaline as a key intermediate. The reaction of this diamine with a one-carbon electrophile (e.g., formic acid or triethyl orthoformate) would lead to the formation of two imidazole rings fused linearly to the original benzene ring, yielding the desired [4,5-g] isomer. Alternative cyclization strategies could lead to different, angularly fused isomers such as imidazo[4,5-f]quinoxaline.

Regioselectivity in Electrophilic Aromatic Substitution: In the "early-stage functionalization" route, the dinitration of a 1,2-dialkoxybenzene must be controlled to produce the desired 4,5-dinitro isomer. The two alkoxy groups are ortho-, para-directing, and their electronic influence must be leveraged to ensure substitution occurs at the correct positions, avoiding the formation of other isomers.

Condensation of Unsymmetrical Reagents: A common challenge in quinoxaline synthesis arises when an unsymmetrically substituted o-phenylenediamine is condensed with an unsymmetrical α-dicarbonyl compound, which can lead to a mixture of two regioisomeric products. To synthesize the 6,7-diol derivative, this issue can be circumvented by using a symmetrical C2 synthon, such as glyoxal, which ensures the formation of a single quinoxaline product from the 4,5-disubstituted-1,2-phenylenediamine precursor.

Reaction Mechanisms in the Formation of Imidazo[4,5-g]quinoxaline Scaffolds

The construction of the imidazo[4,5-g]quinoxaline core is a multi-step process that relies on a series of carefully orchestrated chemical reactions. Understanding the mechanistic pathways of these reactions is crucial for optimizing synthetic routes and achieving desired molecular architectures.

Detailed Mechanistic Pathways of Key Synthetic Reactions

The formation of the imidazo[4,5-g]quinoxaline scaffold often begins with precursor molecules that can be cyclized to form the fused ring system. A common strategy involves the condensation of an appropriately substituted diamine with a dicarbonyl compound or its equivalent. For instance, the synthesis of a related 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol library utilizes 1,5-difluoro-2,4-dinitrobenzene (B51812) as a starting material. nih.gov The synthesis of the core structure typically involves a sequence of nucleophilic aromatic substitution reactions followed by reduction of nitro groups to amines, and subsequent cyclization to form the quinoxaline and imidazole rings.

The general mechanism for the formation of the quinoxaline portion of the scaffold involves the reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This reaction proceeds through the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline ring.

The imidazole ring is typically formed by the reaction of a 1,2-diamine with a carboxylic acid or its derivative, or an aldehyde followed by oxidation. In the context of the imidazo[4,5-g]quinoxaline system, this would involve the cyclization of an amino group on the quinoxaline ring with an adjacent amino group and a one-carbon synthon.

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of the reactions involved in the synthesis of imidazo[4,5-g]quinoxaline scaffolds are highly dependent on the choice of catalysts and reagents. Both metal-based and metal-free catalytic systems have been employed in the synthesis of related quinoxaline and imidazoquinoxaline structures.

Catalysts:

Acid Catalysts: Protic acids are often used to catalyze the condensation reaction between diamines and dicarbonyl compounds in the formation of the quinoxaline ring. They activate the carbonyl groups towards nucleophilic attack by the amine.

Metal Catalysts: Transition metals such as palladium and copper are frequently used in cross-coupling reactions to introduce substituents onto the quinoxaline or imidazole rings. nih.gov For instance, Suzuki cross-coupling reactions, facilitated by palladium catalysts, can be used to attach aryl or other groups to the scaffold. nih.gov Molybdenum-catalyzed one-pot multi-step syntheses have also been reported for related N-polyheterocycles. researchgate.net

Iodine-mediated reactions: Molecular iodine has been utilized as a catalyst in the synthesis of benzo nih.govnih.govimidazo[1,2-a]quinoxalines through an sp3 C-H amination reaction, offering a transition-metal-free alternative. researchgate.netrsc.org

Reagents:

Oxidizing and Reducing Agents: The synthesis of the imidazo[4,5-g]quinoxaline scaffold often involves redox steps. For example, the reduction of nitro groups to amines is a critical step, commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation. Subsequent oxidation steps may be required to achieve the final aromatic system.

Condensing Agents: Reagents that facilitate the removal of water are often employed to drive the condensation reactions to completion.

The selection of the appropriate catalyst and reagent combination is critical for controlling the regioselectivity of the reactions, especially when dealing with unsymmetrical starting materials, and for maximizing the yield of the desired product.

Advanced Functionalization and Structural Diversification of 1H-imidazo[4,5-g]quinoxaline Scaffolds

To explore the structure-activity relationships and develop novel applications, the basic 1H-imidazo[4,5-g]quinoxaline scaffold can be further modified through various functionalization and diversification strategies.

Introduction of Conjugated Linkers and Side Chains

The introduction of conjugated linkers and various side chains onto the imidazo[4,5-g]quinoxaline scaffold can significantly influence its electronic and biological properties. Functionalization can be achieved at different positions of the heterocyclic system.

Methods for introducing these moieties include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for attaching aryl, vinyl, and alkynyl groups to the scaffold. These reactions typically require a halogenated precursor of the imidazoquinoxaline.

Nucleophilic Aromatic Substitution: The presence of activating groups on the quinoxaline ring can facilitate the introduction of nucleophiles, allowing for the attachment of various side chains.

N-Alkylation/Arylation: The nitrogen atoms in the imidazole ring can be functionalized through alkylation or arylation reactions to introduce a variety of substituents.

The strategic placement of these linkers and side chains can be used to modulate the molecule's properties for specific applications, such as in the development of new materials or therapeutic agents. rsc.org

Synthetic Strategies for Poly- and Bis-Imidazoquinoxalines

The synthesis of molecules containing multiple imidazoquinoxaline units, such as poly- and bis-imidazoquinoxalines, presents unique synthetic challenges. These larger structures can exhibit interesting photophysical properties and may have applications in materials science.

Strategies for the synthesis of such compounds include:

Dimerization of Monomeric Units: Coupling reactions can be employed to link two or more pre-synthesized imidazoquinoxaline units. This can be achieved through the formation of carbon-carbon or other types of bonds between the monomeric scaffolds.

Polymerization of Functionalized Monomers: If the imidazoquinoxaline monomer is appropriately functionalized with polymerizable groups, it can be used in polymerization reactions to create larger polymeric structures.

Stepwise Synthesis from Polyfunctional Precursors: Starting with precursors that contain multiple reactive sites can allow for the stepwise construction of bis- or poly-imidazoquinoxaline structures. For instance, the synthesis of bis(imidazo[1,5-a]quinoxalin-4-ones) has been reported through the application of a building-up procedure on a pre-formed quinoxalin-2-one system. researchgate.net

Combinatorial Development of Structurally Diverse Analogs

Combinatorial chemistry provides a powerful approach for the rapid generation of large libraries of structurally diverse analogs of the 1H-imidazo[4,5-g]quinoxaline scaffold. This is particularly useful for drug discovery and materials science research, where a wide range of compounds needs to be screened for desired properties.

Biochemical Interactions and Molecular Mechanisms of 1h Imidazo 4,5 G Quinoxaline 6,7 Diol Derivatives in Vitro Molecular Focus

Molecular Interactions with Cellular Components (In Vitro)

The imidazoquinoxaline scaffold is a versatile pharmacophore known to interact with various biological targets. The following sections detail the in vitro molecular interactions of its derivatives with crucial cellular machinery.

Direct research into the ribosomal dissociation mechanisms specifically mediated by 1H-imidazo[4,5-g]quinoxaline-6,7-diol derivatives is not extensively documented. However, the broader class of quinoxaline (B1680401) derivatives has been shown to interact with nucleic acid structures, which may have implications for ribosomal function. For instance, some quinoxaline compounds have been found to disrupt the base stacking of viral internal ribosome entry site (IRES) RNA, thereby affecting translation. researchgate.net Other studies have noted that certain bicyclic heterocyclic frameworks can interfere with the interaction between viral nucleocapsid proteins and RNA. nih.gov These findings suggest a potential, yet unconfirmed, avenue for imidazoquinoxaline derivatives to influence ribosomal activity by targeting its RNA components. Further investigation is required to determine if these interactions are significant enough to cause ribosomal dissociation or modulate protein synthesis.

A significant body of research has identified the tubulin-microtubule system as a primary target for imidazoquinoxaline derivatives. nih.govplos.orgnih.gov Microtubules, dynamic polymers of α- and β-tubulin dimers, are critical for cell division, making them a key target in anticancer research. mdpi.com

Studies on imidazo[1,2-a]quinoxaline (B3349733) derivatives, such as EAPB0203 and EAPB0503, have demonstrated that these compounds directly bind to tubulin and inhibit its polymerization. nih.govnih.gov Molecular docking and binding competition assays have identified the colchicine (B1669291) binding site on β-tubulin as the specific interaction pocket for these molecules. nih.gov The interaction at this site disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov Computational analyses of other imidazo[1,2-a]quinoxaline derivatives have further supported the colchicine-binding domain of tubulin as the primary target, with glide scores indicating strong binding affinity. semanticscholar.org The cytotoxic activity of these compounds has been shown to correlate with their tubulin-inhibiting effect. nih.govnih.gov

Table 1: In Vitro Tubulin Polymerization Inhibition by Imidazoquinoxaline Derivatives

Compound IC₅₀ for Tubulin Polymerization (µM) Cancer Cell Line Cytotoxicity IC₅₀ (µM) Reference
EAPB0503 ~1.5 A375 (Melanoma) 0.200 nih.gov
EAPB0203 Not specified A375 (Melanoma) 1.570 nih.gov
Compound 12 Not specified (Potent inhibitor) Various 0.19 - 0.51 researchgate.net

| Compound 1A2 | Not specified (Potent inhibitor) | MCF-7, A549, etc. | 4.33 - 6.11 | semanticscholar.org |

Note: Data is based on studies of imidazo[1,2-a]quinoxaline and quinoxaline derivatives, as direct data for this compound is not available.

The versatile structure of the quinoxaline scaffold allows it to act as a competitive inhibitor for the ATP-binding sites of various kinases and other enzymes. nih.gov

Acetylcholinesterase (AChE) Inhibition: Several quinoxaline derivatives have been evaluated as inhibitors of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Studies have shown that various substituted quinoxalines exhibit potent inhibitory activity against human AChE, with IC₅₀ values ranging from the nanomolar to the micromolar scale. mdpi.commdpi.com Kinetic studies have revealed a mixed-type inhibition for some of these derivatives, suggesting they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govresearchgate.net

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Quinoxaline Derivatives

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM) Inhibition Type Reference
Compound 6c 0.077 14.91 Mixed mdpi.commdpi.com
Compound 3a 13.22 >100 Not specified mdpi.com
Compound 6e 7.23 >50 Mixed nih.govresearchgate.net

| Compound 6f | 8.51 | >50 | Mixed | nih.govresearchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. bohrium.com The quinoxaline scaffold is a common feature in many VEGFR-2 inhibitors. Numerous studies have reported the design and synthesis of novel quinoxaline derivatives with potent in vitro inhibitory activity against VEGFR-2. nih.govrsc.orgrsc.orgnih.gov These compounds have demonstrated IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of reference drugs like sorafenib. nih.govrsc.orgnih.gov The inhibition of VEGFR-2 by these compounds has been shown to correlate with their cytotoxic effects on cancer cell lines. nih.gov

Table 3: In Vitro VEGFR-2 Inhibition by Quinoxaline Derivatives

Compound VEGFR-2 IC₅₀ (nM) Reference Compound VEGFR-2 IC₅₀ (nM) Reference
Compound 17b 2.7 Sorafenib 3.12 rsc.org
Compound 25d 3.4 Sorafenib Not specified nih.gov
Compound 23j 3.7 Sorafenib 3.12 nih.gov

| Compound 7f | (1.2x more potent than Sorafenib) | Sorafenib | Not specified | bohrium.com |

Understanding Binding Affinities and Modes of Interaction

Computational methods, such as molecular docking, have been instrumental in elucidating the binding affinities and interaction modes of imidazoquinoxaline derivatives with their biological targets. semanticscholar.orgabjournals.org

The binding of quinoxaline-based ligands to protein targets is stabilized by a network of non-covalent interactions. researchgate.netrsc.org Molecular docking studies consistently reveal the importance of several types of interactions:

Hydrogen Bonds: The nitrogen atoms within the quinoxaline ring system are critical for forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. researchgate.net

Hydrophobic Interactions: The aromatic rings of the scaffold readily engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. nih.gov

π-Stacking and π-Cation Interactions: The planar aromatic structure of the imidazoquinoxaline core facilitates π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) and π-cation interactions with positively charged residues. nih.gov

These non-bonding interactions are crucial for the formation of stable ligand-protein complexes and dictate the specificity and activity of the compounds. researchgate.net

The specific orientation and interactions of a ligand within a protein's binding pocket determine its inhibitory mechanism. For imidazoquinoxaline and its derivatives, distinct binding characteristics have been identified for different targets:

Tubulin: Derivatives bind to the colchicine site, a pocket located at the interface between the α- and β-tubulin subunits. The ligand typically orients to form hydrogen bonds and hydrophobic interactions that interfere with the conformational changes required for microtubule polymerization. nih.govsemanticscholar.org

VEGFR-2: These inhibitors typically occupy the ATP-binding pocket in the kinase domain. The quinoxaline core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the hinge region, while other parts of the molecule extend into the hydrophobic regions of the pocket. nih.govrsc.org

Acetylcholinesterase: Quinoxaline derivatives have been shown to interact with both the catalytic active site (CAS) at the bottom of a deep gorge and the peripheral anionic site (PAS) near the gorge entrance. This dual-site binding can lead to a more effective, mixed-type inhibition of the enzyme. mdpi.comnih.gov

The ability of the imidazoquinoxaline scaffold to be chemically modified allows for the fine-tuning of these interactions to enhance potency and selectivity for a specific biological target. abjournals.org

Modulation of Intracellular Processes at a Molecular Level (In Vitro)

Derivatives of the this compound scaffold have been the subject of in vitro investigations to elucidate their molecular interactions and effects on intracellular processes, particularly those governing cell proliferation and programmed cell death. These studies focus on the direct actions of these compounds on cancer cell lines, providing insight into their potential mechanisms at the molecular level.

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell replication. Disruption of this cycle is a key mechanism of many anticancer agents. In vitro studies on various imidazoquinoxaline derivatives have demonstrated their capacity to interfere with cell cycle progression, frequently leading to arrest at specific phases.

Research has shown that several imidazo[1,2-a]quinoxaline derivatives are potent inhibitors of cell proliferation that induce cell cycle blockade. nih.gov For instance, the derivatives EAPB0203 and EAPB0503 have been observed to arrest human melanoma cells in the G2 and M phases of the cell cycle. nih.gov This G2/M arrest is a consistent finding for this class of compounds and is linked to their ability to act as anti-microtubule agents that suppress microtubule dynamics, which are essential for forming the mitotic spindle. nih.govmdpi.com Similarly, another imidazo[1,2‐a]quinoxaline derivative, identified as compound 4h, also induced G2/M phase arrest in multiple cancer cell lines. researchgate.net The proposed mechanism for compound 4h involves the inhibition of topoisomerase IIα, an enzyme critical for resolving DNA tangles during replication and chromosome segregation, which leads to DNA damage and subsequent cell cycle arrest. researchgate.net

Other quinoxaline-based compounds also exhibit this activity. Compound VIIIc, a methylquinoxaline derivative, was found to cause a significant disruption in the cell cycle profile of HCT116 human colon carcinoma cells, leading to arrest at the G2/M phase boundary. nih.gov Likewise, a quinoxaline derivative designated as Compound 5 was reported to exhibit cell growth arrest at the G2/M phase in the MDA-MB-436 breast cancer cell line. temple.edu

However, not all quinoxaline derivatives affect the G2/M checkpoint. A study on an indolo[2,3-b]quinoxaline derivative, compound 27, revealed cell cycle arrest in the S and G0/G1 phases in liver cancer (HepG-2) cells. rsc.org This indicates that structural variations in the quinoxaline scaffold can lead to different molecular targets and cellular outcomes.

Table 1: In Vitro Effects of Imidazoquinoxaline Derivatives on Cell Cycle Progression

Compound Cell Line(s) Affected Phase(s) Associated Molecular Mechanism
EAPB0203 Human Melanoma (A375) G2/M Inhibition of tubulin polymerization. nih.gov
EAPB0503 Human Melanoma (A375) G2/M Inhibition of tubulin polymerization. nih.gov
Compound 4h Various cancer cell lines G2/M Selective topoisomerase IIα inhibition. researchgate.net
Compound 27 Liver Cancer (HepG-2) G0/G1, S Not specified. rsc.org
Compound VIIIc Colon Carcinoma (HCT116) G2/M Not specified. nih.gov

| Compound 5 | Breast Cancer (MDA-MB-436)| G2/M | Not specified. temple.edu |

Molecular Events of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this process. In vitro studies have detailed the molecular cascade of events initiated by imidazoquinoxaline derivatives to induce apoptosis, often pointing towards the intrinsic, or mitochondrial, pathway.

The imidazo[1,2-a]quinoxaline derivative EAPB0203 has been shown to activate the mitochondrial pathway of apoptosis in malignant T cells. nih.gov The molecular events characterized include the negative regulation of anti-apoptotic proteins like c-IAP-1 and Bcl-XL, a loss of the mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytoplasm. nih.govresearchgate.net This release of cytochrome c is a critical step that leads to the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase, caspase-3. nih.gov

Another derivative, RA-22, was found to induce apoptosis by reducing the expression of the anti-apoptotic protein Bcl-2. researchgate.net Concurrently, RA-22 treatment led to an increase in the levels of cleaved PARP (Poly (ADP-ribose) polymerase) and cleaved caspases-3 and -9, which are hallmark indicators of apoptosis. researchgate.net The cleavage of PARP by caspase-3 is a critical step in the execution phase of apoptosis.

The intrinsic pathway of apoptosis was also identified as the mechanism for an ester of quinoxaline-7-carboxylate 1,4-di-N-oxide, specifically compound C15. researchgate.neteurekaselect.com This compound was shown to induce caspase-dependent apoptotic cell death in a chronic myelogenous leukemia cell line. researchgate.neteurekaselect.com The pro-apoptotic activity of these compounds is often directly linked to their cytotoxic effects observed in cancer cells. nih.gov

Table 2: Molecular Events in Apoptosis Induced by Imidazoquinoxaline Derivatives (In Vitro)

Compound Apoptotic Pathway Key Molecular Events
EAPB0203 Intrinsic (Mitochondrial) Downregulation of c-IAP-1 and Bcl-XL; Loss of mitochondrial membrane potential; Cytochrome c release; Activation of caspases-9 and -3. nih.govresearchgate.net
RA-22 Intrinsic Downregulation of Bcl-2; Increased levels of Cleaved PARP, Cleaved Caspase-9, and Cleaved Caspase-3. researchgate.net

| Compound C15 | Intrinsic (Mitochondrial) | Caspase-dependent apoptosis. researchgate.neteurekaselect.com |

Advanced Materials Science Applications of 1h Imidazo 4,5 G Quinoxaline 6,7 Diol and Its Congeners

Quinoxaline (B1680401) and Imidazoquinoxaline Derivatives as Electron Transport Materials

Quinoxaline derivatives are recognized as attractive electron-transporting materials (ETMs) for a range of electronic devices. beilstein-journals.org Their utility as either a hole transport material (HTM) or an ETM is largely dependent on the functionalization of the core structure. nih.govbeilstein-journals.org While historically known for hole transport, numerous studies have highlighted their significant potential as ETMs, demonstrating high electron mobility and efficient charge transfer. nih.govbeilstein-journals.org This has led to their use in organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netnih.gov

The design of high-performance electron transport materials based on quinoxaline and its derivatives hinges on several key principles. The inherent electron-deficient character of the quinoxaline moiety, arising from the two nitrogen atoms in its pyrazine (B50134) ring, is a foundational aspect. researchgate.net This electron-withdrawing nature can be further enhanced through strategic functionalization. nih.gov

Key design strategies include:

Expansion of the π-conjugated system: Extending the conjugation of the molecular backbone is a critical strategy for enhancing the performance of these materials. rsc.org A longer conjugated backbone facilitates easier charge transportation. nih.gov

Introduction of electron-withdrawing groups: The incorporation of electron-withdrawing groups, such as fluorine atoms, can enhance intermolecular interactions, leading to improved optical absorption, molecular packing, and charge transport capabilities. nih.gov For instance, the introduction of fluorine atoms into a 6,7-difluoro-2,3-diphenylquinoxaline core has been shown to improve backbone coplanarity through the formation of noncovalent bonds, which in turn enhances absorption and carrier mobility while reducing charge recombination. nih.gov

Molecular Geometry and Crystallinity: Fine-tuning the central core size and molecular geometry can effectively optimize the crystallinity of the material. rsc.org For example, smaller central cores in quinoxaline-based non-fullerene acceptors can lead to better planarity and more appropriate crystallinity, resulting in more suitable phase separation and efficient exciton (B1674681) dissociation and charge transport. rsc.org

Energy Level Tuning: The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is crucial for efficient charge transfer in devices. The introduction of electronegative nitrogen atoms into the polymeric backbone can lower both HOMO and LUMO energy levels, increasing stability and reducing the oxidative potential. nsf.gov

Quinoxaline-based derivatives have garnered significant attention as non-fullerene acceptors (NFAs) in organic solar cells, with some devices approaching power conversion efficiencies of 20%. nih.gov As an electron-withdrawing unit, quinoxaline offers several advantages, including multiple modifiable sites, a wide absorption range, and low reorganization energy. nih.gov

The development of quinoxaline-based NFAs has been a key strategy to enhance the photovoltaic performance of OSCs. nih.gov Researchers have designed and synthesized various NFA molecules with quinoxaline as a central building block. rsc.orgresearchgate.net For instance, two new NFAs, QIP-4F and QIP-4Cl, which contain an imide-functionalized quinoxaline moiety, have been developed. An optimized device based on a blend of P2F-EHp and QIP-4Cl achieved a power conversion efficiency of 13.3% with a high open-circuit voltage of 0.94 V. rsc.org This demonstrates the potential of quinoxaline-containing fused units for high-performance acceptors. rsc.org

Furthermore, unfused NFAs based on an electron-deficient quinoxaline central unit have been designed, offering advantages such as easier synthesis, higher yields, and lower cost. researchgate.net Devices based on these unfused NFAs have achieved power conversion efficiencies of up to 10.81% with good thermal and air stability. researchgate.net

NFA Compound Donor Polymer Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
QIP-4ClP2F-EHp13.3%0.94 V rsc.org
Qx-BO-3PM617.03%- rsc.org
UF-Qx-ClJ5210.81%- researchgate.net

In the realm of dye-sensitized solar cells, quinoxaline derivatives serve as effective auxiliary acceptors and π-bridges in organic sensitizers. nih.govbeilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection and charge collection. nih.govbeilstein-journals.org The extended conjugation of these molecules also enhances light absorption across a broader spectrum. nih.govbeilstein-journals.org

Novel organic sensitizers for DSSCs have been synthesized using a quinoxaline unit as the electron-accepting component and a triphenylamine (B166846) unit as the electron-donating component. nih.govcase.edu The conjugation between these units can be designed to be either vertical or horizontal. nih.govcase.edu In one study, a sensitizer (B1316253) with horizontal conjugation (RC-22) led to a power conversion efficiency of 5.56%, which was significantly higher than the 3.30% achieved with a vertically conjugated counterpart (RC-21). nih.govcase.edu This highlights that the quinoxaline electron-accepting unit is a promising candidate for use in organic sensitizers for DSSCs. nih.govcase.edu The extension of π-linkers in quinoxaline-based sensitizers is a viable strategy to improve molar absorption coefficients and red-shift the absorption peak, which is beneficial for light harvesting. researchgate.net

Sensitizer Conjugation Type Power Conversion Efficiency (PCE) Reference
RC-21Vertical3.30% nih.govcase.edu
RC-22Horizontal5.56% nih.govcase.edu

Applications in Organic Electronic Devices

The versatility of quinoxaline and imidazoquinoxaline derivatives extends to a variety of organic electronic devices beyond solar cells. nih.govbeilstein-journals.org Their tunable electronic properties make them suitable for use as semiconductors in transistors and as emitters in lighting applications. nih.govbeilstein-journals.org

Quinoxaline derivatives have emerged as promising candidates for n-type semiconductor materials in organic field-effect transistors. nih.govbeilstein-journals.org Their properties, including high electron mobility, optimal energy levels, broad absorption spectra, and processing compatibility, are well-suited for OFET applications. nih.govbeilstein-journals.org

Thiadiazoloquinoxaline-fused naphthalenediimides (TQ-f-NDIs) have been designed and synthesized, exhibiting high electron affinities of approximately 4.5 eV. nih.gov OFET devices fabricated from these materials via dip-coating have demonstrated high electron mobilities of up to 0.03 cm²/(V·s) with an on/off ratio of 2 × 10⁵. nih.gov

While many quinoxaline-based materials show promise for n-type applications, some derivatives have also been investigated for p-type characteristics. For instance, a novel donor-acceptor polymer, PQ1, synthesized from quinoxaline and indacenodithiophene, exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.govfrontiersin.org Another study on newly synthesized pyrazinoquinoxaline (PQ) derivatives, DPTTQ and HTPQ, also revealed p-type charge transport, with HTPQ showing a hole mobility of up to 0.01 cm² V⁻¹ s⁻¹. nih.gov

Quinoxaline-based materials are also significant in the field of organic light-emitting diodes, particularly as thermally activated delayed fluorescence (TADF) emitters. nih.govrsc.org TADF materials are considered promising for next-generation OLEDs as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.orgnih.gov

Researchers have designed and synthesized TADF compounds based on a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline derivative) and various donor molecules. rsc.org These compounds exhibit small singlet-triplet energy splitting (ΔEST), a key requirement for efficient TADF. rsc.org OLEDs using these materials as emitters have achieved a maximum brightness of up to 36,480 cd m⁻², a power efficiency of 41.0 lm W⁻¹, and an external quantum efficiency (EQE) of 15.3%. rsc.org

Furthermore, the use of an extended π-conjugated electron-deficient pyrazino[2,3-g]quinoxaline (B3350192) as a strong, planar acceptor in a donor-acceptor TADF emitter design has been explored to achieve deep-red to near-infrared (NIR) emission. rsc.orgchemrxiv.org Solution-processed OLEDs using these emitters have demonstrated electroluminescence in the deep-red and NIR regions, with one device exhibiting the most red-shifted emission among those employing TADF emitters with a quinoxaline-type acceptor. rsc.orgchemrxiv.org

Device Type Material/Emitter Performance Metric Value Reference
OFETTQ-f-NDIsElectron Mobility0.03 cm²/(V·s) nih.gov
OFETPQ1 PolymerHole Mobility0.12 cm² V⁻¹ s⁻¹ nih.govfrontiersin.org
OLEDDMAC-TTPZ, PXZ-TTPZ, PTZ-TTPZMax. External Quantum Efficiency (EQE)15.3% rsc.org
OLED4DMAC-TPPQElectroluminescence (λEL)685 nm rsc.orgchemrxiv.org
OLED4PXZ-TPPQElectroluminescence (λEL)780 nm rsc.orgchemrxiv.org

Development of Sensors and Electrochromic Devices

The unique electronic properties of the imidazoquinoxaline scaffold have positioned it as a valuable component in the development of advanced sensory and electrochromic materials. These materials can reversibly change their optical properties in response to electrochemical oxidation and reduction. mdpi.com The incorporation of the electron-deficient quinoxaline moiety, often combined with electron-donating groups, creates a "push-pull" system that is highly sensitive to its electronic environment. mdpi.com This characteristic is fundamental to its application in both chemical sensors and electrochromic devices.

Derivatives of the quinoxaline core have been successfully employed as chemosensors for a variety of analytes, including metal ions and pH. mdpi.comarabjchem.org For instance, a novel quinoxaline-based probe demonstrated sensitive and selective naked-eye detection of Fe³⁺ ions and fluorescent sensing of Cu²⁺ ions. arabjchem.org The sensing mechanism often relies on the interaction of the analyte with the nitrogen atoms of the quinoxaline ring, leading to a detectable change in the compound's absorption or fluorescence spectrum. arabjchem.org Aminoquinoxaline-based sensors have also been developed for pH measurements in aqueous media, exhibiting shifts in both absorption and emission bands in response to changes in proton concentration. mdpi.com

In the realm of electrochromic devices, which can alter their color upon the application of a voltage, polymers incorporating quinoxaline units have shown promise. mdpi.comutexas.edu These materials are sought after for applications such as smart windows, displays, and anti-glare mirrors. mdpi.comsemanticscholar.org The color change in these polymers is a result of redox reactions within the conjugated backbone, which modifies the electronic transitions and, consequently, the absorption of visible light. utexas.edu For example, a donor-acceptor polymer containing a phenothiazine-phenylquinoline structure exhibited reversible electrochemical oxidation with a distinct color change. utexas.edu While challenges such as the stability of the reduced state can exist, the versatility of the imidazoquinoxaline scaffold allows for molecular engineering to fine-tune the electrochromic performance. utexas.edu

The development of these devices often involves incorporating the imidazoquinoxaline-based material as an active layer on a transparent conductive electrode, such as indium tin oxide (ITO). utexas.edusemanticscholar.org The performance of these devices is evaluated based on parameters like switching speed, coloration efficiency, and long-term stability.

Fluorescent Probes and Imaging Agents Based on Imidazoquinoxaline Scaffolds

The inherent photophysical properties of the imidazoquinoxaline core make it an excellent scaffold for the design of fluorescent probes and imaging agents. bohrium.commdpi.com These compounds often exhibit high quantum yields, large Stokes shifts, and good photostability, which are desirable characteristics for fluorescence-based applications. researchgate.net

Rational Design of Fluorogenic Scaffolds for Chemical Biology

The rational design of fluorescent probes based on imidazoquinoxaline scaffolds is a key area of research in chemical biology. rsc.org The goal is to create molecules that can selectively report on the presence of specific biological analytes or events. rsc.org This is often achieved by designing "turn-on" or "turn-off" probes, where the fluorescence is either enhanced or quenched upon interaction with the target.

A common design strategy involves creating a system where the imidazoquinoxaline core acts as the fluorophore, and a recognition moiety for the target analyte is appended to it. rsc.org The interaction between the recognition moiety and the analyte can induce a change in the electronic structure of the fluorophore, leading to a change in its fluorescence properties. For example, imidazo[4,5-f] mdpi.comarabjchem.org phenanthroline-based Zn(II) complexes have been designed for the selective detection of adenosine (B11128) 5′-triphosphate (ATP). rsc.org The binding of ATP to the zinc complex modulates the fluorescence emission, allowing for the quantification of this important biological molecule. rsc.org

Furthermore, the design of these probes can be guided by computational methods, such as density functional theory (DFT), to predict their photophysical properties and their interactions with target molecules. rsc.org This allows for a more targeted and efficient approach to the development of new fluorescent probes.

Tunable Photophysical Properties and Emission Characteristics

A significant advantage of the imidazoquinoxaline scaffold is the ability to tune its photophysical properties through chemical modification. mdpi.comscholaris.ca By introducing different substituents onto the core structure, it is possible to alter the absorption and emission wavelengths, quantum yield, and solvatochromic behavior of the resulting fluorophore. mdpi.comscholaris.ca

For instance, the introduction of electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission spectrum. scholaris.ca This tunability allows for the development of probes that emit in different regions of the electromagnetic spectrum, which is particularly useful for multicolor imaging applications.

The solvatochromic behavior of these compounds, where the emission wavelength is dependent on the polarity of the solvent, is another important property. mdpi.comnih.gov This characteristic can be exploited to probe the local environment of the fluorophore, such as the polarity of a lipid membrane. mdpi.com A series of imidazo[1,5-a]pyridine-based fluorophores demonstrated significant solvatochromism, making them suitable for studying membrane dynamics. mdpi.com

The table below summarizes the photophysical properties of some representative imidazoquinoxaline-based fluorescent probes, illustrating the tunability of their emission characteristics.

Table 1: Photophysical Properties of Selected Imidazoquinoxaline-Based Probes

Compound Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ)
QM DMSO 374 442 -
Compound 2 Cyclohexane 364 417 -
L1 Acetonitrile - - -
L1 THF - - -
L1 DMF - - -
L1 Methanol - - -

Data sourced from multiple studies for illustrative purposes. scholaris.canih.gov

Live Cell Imaging Applications

The favorable photophysical properties and the potential for targeted design make imidazoquinoxaline-based probes valuable tools for live-cell imaging. sigmaaldrich.comnih.govnih.gov Live-cell imaging allows for the real-time visualization of dynamic cellular processes, providing insights that are not obtainable from static images of fixed cells. nih.govnih.gov

To be effective for live-cell imaging, a fluorescent probe must be cell-permeable, have low cytotoxicity, and be stable in the cellular environment. thermofisher.compromega.com Imidazoquinoxaline-based probes can be designed to meet these criteria. Their applications in live-cell imaging are diverse and include the visualization of organelles, the detection of specific ions or molecules, and the monitoring of enzymatic activity. rsc.orgsigmaaldrich.com For example, probes can be designed to localize within specific cellular compartments, such as the mitochondria, allowing for the study of mitochondrial dynamics and function. sigmaaldrich.comthermofisher.com

The ability to perform multicolor imaging is another key advantage. promega.com By using a combination of probes with different emission wavelengths, it is possible to simultaneously visualize multiple cellular components or processes. This provides a more complete picture of the complex interplay of events within a living cell.

Polymer Materials Incorporating Imidazoquinoxaline Units

The incorporation of imidazoquinoxaline units into polymer backbones has led to the development of novel materials with interesting optoelectronic and thermal properties. metu.edu.trnih.gov These polymers are typically conjugated, meaning they have a backbone of alternating single and double bonds, which allows for the delocalization of electrons. nih.gov This delocalization is responsible for their unique electronic and optical properties. nih.gov

Properties of Conjugated Polymers with Imidazoquinoxaline Cores

Conjugated polymers containing imidazoquinoxaline units are a class of donor-acceptor (D-A) type polymers. mdpi.com In this architecture, the electron-deficient imidazoquinoxaline unit acts as the acceptor, while an electron-rich unit serves as the donor. mdpi.com This D-A structure leads to a narrow bandgap, which is desirable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govmdpi.com

The properties of these polymers can be tuned by modifying both the donor and acceptor units, as well as the side chains attached to the polymer backbone. nih.gov For example, the choice of the donor unit can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the polymer's absorption spectrum and its performance in electronic devices. mdpi.com

Furthermore, the introduction of specific side chains can improve the solubility and processability of the polymers, which is crucial for their fabrication into thin films for device applications. nih.govnih.gov The thermal stability of these polymers is also an important consideration, and imidazoquinoxaline-containing polymers have been shown to possess good thermal stability. mdpi.com

The table below provides a summary of key properties for a representative conjugated polymer incorporating a quinoxaline unit.

Table 2: Properties of a Representative Quinoxaline-Based Conjugated Polymer

Polymer HOMO (eV) LUMO (eV) Bandgap (eV) Thermal Decomposition Temp (°C)
PAFDQ - - - High

Data for a representative alkylidene-fluorene-quinoxaline-based polymer. mdpi.com

Thermal Stability and Low Band Gap Considerations for Optical Devices

The viability of organic compounds in advanced materials, particularly for optical device applications, is critically dependent on their physicochemical properties. For 1H-imidazo[4,5-g]quinoxaline-6,7-diol and its congeners, two of the most crucial parameters are thermal stability and a low electronic band gap. High thermal stability ensures the material's integrity and longevity under the operational temperatures of optical devices, preventing degradation that could impair performance. Concurrently, a low band gap is fundamental for enabling the absorption and emission of light in the visible and near-infrared regions of the electromagnetic spectrum, a prerequisite for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Thermal Stability

Quinoxaline derivatives are noted for their robust thermal properties, a feature essential for the durability of optical and electronic components. The thermal behavior of these compounds is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which determine the temperatures at which the materials begin to decompose. psu.edumdpi.commdpi.com

Research indicates that quinoxaline-based materials exhibit high thermal stability. For instance, studies on certain novel quinoxaline derivatives show that they remain stable up to 250 °C. researchgate.net Other analyses of heterocyclic compounds based on this structure reveal decomposition temperatures starting above 250 °C in an inert atmosphere and 260 °C in an oxidizing (air) atmosphere. nih.gov The onset of decomposition for a parent compound was recorded at 275 °C. nih.gov The introduction of different substituent groups on the molecular framework can influence this property; for example, attaching electron-withdrawing chlorine atoms has been shown to increase thermal stability compared to the unsubstituted parent structure. nih.gov This high thermal resilience is a significant advantage, as it ensures that the materials can withstand the heat generated during device operation without significant degradation.

Thermal Decomposition Data for Selected Quinoxaline Congeners

Compound TypeDecomposition Onset Temperature (T5%)AtmosphereReference
Novel Quinoxaline Derivative B~250 °CNot Specified researchgate.net
Parent Heterocyclic Compound 1253 °CInert nih.gov
Parent Heterocyclic Compound 1275 °CAir nih.gov
Para-methyl substituted derivative (2)266 °CInert nih.gov
Meta-chloro substituted derivative (3)>253 °CInert nih.gov
Para-chloro substituted derivative (4)>253 °CInert nih.gov

Low Band Gap Considerations

The electronic band gap (Eg) is a critical factor that dictates the optical and electronic properties of a semiconductor material. In the context of optical devices, a low band gap is desirable as it allows the material to interact with lower-energy photons. Conjugated polymers containing quinoxaline are particularly applicable in optical devices due to their characteristic low band gaps. nih.gov

The ability to tune the band gap is a key advantage of these materials. By altering the molecular structure—specifically by combining electron-donating and electron-accepting moieties—researchers can precisely control the material's absorption and emission spectra. For example, copolymers based on an acenaphtho[1,2-b]quinoxaline (B1266190) core have been synthesized with band gaps in the range of 1.8–2.0 eV. rsc.org Other research efforts have yielded pyrazino[2,3-g]quinoxaline-based copolymers with band gaps as low as 1.31 eV. case.edu Furthermore, theoretical studies have shown that the inclusion of heavier chalcogen atoms (like Se or Te) in the molecular structure can significantly decrease the band gap, with predicted values as low as 0.10 eV for certain polymers. nih.gov This tunability allows for the rational design of materials tailored for specific optical applications, from capturing a broader range of the solar spectrum in photovoltaic cells to emitting light of a specific color in OLEDs.

Reported Band Gap Values for Quinoxaline-Based Polymers

Compound/Polymer ClassReported Band Gap (Eg)Reference
Pyrazino[2,3-g]quinoxaline-based copolymers (P1-P4)1.31 - 1.51 eV case.edu
5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ)2.27 eV rsc.org
2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ)2.15 eV rsc.org
Poly[2,3-bis(4-hexyloxyphenyl)quinoxaline-alt-2,5-thieno[3,2-b]thiophene] (PQTT)1.65 eV rsc.org
Poly[...quinoxaline-alt-...bis(thieno-2-yl)...thieno[3,2-b]thiophene] (PQTPDTT)1.7 eV rsc.org
Acenaphtho[1,2-b]quinoxaline-based copolymers1.8 - 2.0 eV rsc.org
4,9-di(tellurophen-2-yl)- rsc.orgcase.edursc.orgtelluradiazolo[3,4-g]quinoxaline polymer0.10 eV (theoretical) nih.gov

Future Research Directions and Translational Perspectives for 1h Imidazo 4,5 G Quinoxaline 6,7 Diol Research

Exploration of Novel Synthetic Methodologies for Diversification

The functional potential of 1H-imidazo[4,5-g]quinoxaline-6,7-diol is intrinsically linked to the ability to generate a diverse library of its derivatives. Future research must focus on developing innovative and efficient synthetic strategies to modify the core structure. While classical methods like the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds have been foundational, modern approaches can offer improved yields, versatility, and greener profiles. mtieat.org

Key areas for exploration include:

Microwave-Assisted Synthesis : This technique can significantly accelerate reaction times and improve yields for key steps, such as the condensation and cyclization reactions required to form the imidazoquinoxaline core. nih.govmdpi.com

One-Pot Reactions : Designing multi-step sequences that occur in a single reaction vessel, such as the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, can enhance efficiency and reduce waste. nih.gov

Transition Metal-Catalyzed Cross-Coupling : Reactions like Suzuki and Buchwald-Hartwig couplings are powerful tools for introducing a wide range of substituents onto the aromatic rings of the quinoxaline (B1680401) scaffold, enabling fine-tuning of electronic and steric properties.

Green Chemistry Approaches : The use of recyclable catalysts, aqueous reaction media, and solvent-free conditions represents an important direction for the sustainable production of novel derivatives. mtieat.orgnih.gov

These advanced methodologies will be crucial for creating libraries of compounds with varied substituents at different positions, allowing for systematic investigation of structure-activity relationships (SAR).

Synthetic Strategy Description Potential Advantage for Diversification Reference
Microwave-Assisted Pictet-Spengler ReactionUtilizes microwave irradiation to accelerate the reaction between an amine and an aldehyde/ketone, followed by cyclization.Rapid synthesis of a wide range of substituted imidazoquinoxaline derivatives. mdpi.com
Iron-Catalyzed One-Pot SynthesisA transfer hydrogenative condensation between 2-nitroanilines and vicinal diols, catalyzed by an iron complex.High atom economy and efficiency by generating intermediates in situ without external redox agents. nih.gov
Diversity-Oriented SynthesisEmploys post-complexation functionalization through various transition metal-catalyzed couplings.Enables rapid development of diverse structures from a common core, facilitating structure-activity relationship studies. rsc.org
Green MethodologyInvolves the use of recyclable catalysts, one-pot synthesis, and reactions in aqueous media.Reduces environmental impact and improves sustainability of the synthetic process. nih.gov

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery process, reducing costs, and providing deep mechanistic insights. semanticscholar.orgresearchgate.net For this compound and its future derivatives, a multi-faceted computational approach should be employed.

Molecular Docking : This technique can predict the binding modes and affinities of imidazoquinoxaline derivatives within the active sites of biological targets. researchgate.netnih.gov Studies on related compounds have successfully used docking to understand interactions with targets like tubulin and various protein kinases (e.g., c-Met kinase, EGFR), providing a roadmap for rational drug design. semanticscholar.orgnih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing QSAR models for a series of this compound derivatives, researchers can identify key molecular descriptors that govern their potency and predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (pharmacophores) required for biological activity. A pharmacophore model for this class of compounds could reveal critical features like hydrogen bond donors/acceptors and hydrophobic groups, guiding the design of more potent molecules. semanticscholar.org

ADME Prediction : In silico tools like SwissADME can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. mdpi.com Early assessment of properties like water solubility, gastrointestinal absorption, and blood-brain barrier permeability is crucial for identifying candidates with favorable pharmacokinetic profiles. mdpi.com

Computational Method Application Key Insights Gained Reference
Molecular DockingPredict binding conformations and affinity of ligands in the active site of a biological target.Identification of key interactions with residues in the colchicine-binding site of tubulin and various kinase enzymes. nih.govnih.gov
QSAR ModelingDevelop predictive models relating chemical structure to biological activity.Understanding structural requirements for antitumor activity and designing potentially more potent molecules. researchgate.net
Pharmacophore AnalysisIdentify essential 3D features (donors, acceptors, hydrophobic regions) for biological interaction.Provides critical insights for rational, structure-based drug design of new imidazoquinoxaline derivatives. semanticscholar.org
ADME PredictionIn silico calculation of physicochemical and pharmacokinetic properties.Early evaluation of drug-likeness, including solubility and GIT absorption, to guide lead optimization. mdpi.com

Development of Next-Generation Imidazoquinoxaline-Based Functional Materials

The unique electronic and photophysical properties of the quinoxaline core make it an attractive building block for advanced functional materials. The this compound structure, with its extended π-system and coordinating diol groups, holds significant promise in this area.

Future research should target the development of:

Organic Fluorophores and Sensors : Quinoxaline-based organoboron fluorophores have been developed that exhibit wavelength-tunable fluorescence and large Stokes shifts. rsc.org By modifying the this compound scaffold, it may be possible to create novel fluorescent probes for detecting specific analytes like hypochlorite. rsc.org

Organic Light-Emitting Diodes (OLEDs) : Related imidazo-phenanthroline derivatives have shown excellent potential as photoactive materials in OLEDs, serving as efficient hole blockers and electron transporters. semanticscholar.org The electronic properties of the this compound core could be tuned through chemical synthesis to optimize its performance in next-generation display and lighting technologies. semanticscholar.org

Metal-Organic Frameworks (MOFs) : The diol functionality provides ideal coordination sites for metal ions. This opens the possibility of using this compound as an organic linker to construct novel MOFs. These materials could have applications in gas storage, separation, and catalysis, leveraging the inherent porosity and stability of MOF structures. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound can only be realized through a deeply integrated, interdisciplinary research program. The synergy between synthetic chemistry, chemical biology, and materials science will be paramount.

A model workflow would involve:

Synthetic Chemistry : Utilizes the novel methodologies described in section 6.1 to design and produce a diverse library of derivatives.

Chemical Biology & Computational Chemistry : Employs high-throughput screening and computational modeling (section 6.2) to evaluate the biological activity of these new compounds against various targets (e.g., kinases, tubulin) and to understand their mechanism of action. semanticscholar.orgnih.gov This feedback loop informs the next round of synthetic efforts.

Materials Science : Investigates promising candidates with interesting photophysical or electronic properties for applications as functional materials (section 6.3). rsc.org For instance, a compound identified as a potent kinase inhibitor might also possess fluorescent properties, allowing it to be developed as a probe for biological imaging.

This collaborative approach ensures that fundamental discoveries in one field can be rapidly translated into functional applications in another, accelerating the journey from molecular design to tangible technological and therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for 1H-imidazo[4,5-g]quinoxaline-6,7-diol derivatives?

The synthesis typically involves condensation reactions or intramolecular cyclization. For example, reacting 6,7-dichloro-5,8-quinoxalinedione with dinucleophilic reagents (e.g., 1,2-phenylenediamine derivatives) under controlled conditions yields angulated annulated products (e.g., pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione) . Alternative methods include visible-light-mediated cyclization using iridium catalysts or base-mediated aromatic nucleophilic substitution . Optimization of solvents (e.g., ethanol) and heating (60°C) is critical for yield improvement .

Q. How to characterize the structure of synthesized imidazoquinoxaline derivatives?

Characterization relies on a combination of techniques:

  • Elemental analysis to verify stoichiometry (e.g., C, H, N percentages) .
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and molecular symmetry, as seen in trisubstituted derivatives (δ 3.78 ppm for methoxy groups) .
  • Melting point determination to assess purity (>300°C for crystalline derivatives) .
  • UV and mass spectrometry for corroborating structural identity, especially in mutagenicity studies .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents influence synthetic pathways?

Substituent electronic properties dictate reaction feasibility. For instance, 4-methoxy-1,2-phenylenediamine (electron-donating) facilitates annulation via nucleophilic substitution, while 4-nitro-1,2-phenylenediamine (electron-withdrawing) inhibits ring closure due to reduced amine basicity, yielding only intermediate adducts . Mechanistic studies suggest competing pathways (nucleophilic substitution vs. addition), with steric and electronic factors guiding product formation .

Q. What strategies improve yields in low-efficiency syntheses of imidazoquinoxaline derivatives?

Key strategies include:

  • Catalyst optimization : Iridium catalysts under visible light enhance cyclization efficiency .
  • Solvent selection : Ethanol promotes dissolution and reactivity in aminopyridine condensations .
  • Temperature control : Maintaining 60°C prevents side reactions during amine addition .
  • Precursor modification : Using halogenated intermediates (e.g., 2-halophenyl derivatives) improves cyclization kinetics .

Q. How to resolve contradictions in reported antitumor activities of imidazoquinoxaline derivatives?

Discrepancies often arise from structural variations (e.g., substituent type/position) and assay conditions. For example:

  • Substituent effects : Chloro groups may enhance DNA intercalation, while methoxy groups alter bioavailability .
  • Assay models : In vitro cytotoxicity (e.g., MTT assays) vs. in vivo tumor suppression may yield divergent results due to metabolic differences .
  • Dosage and purity : Low yields (e.g., 1.1% in early syntheses) may skew activity data .

Q. What methodologies assess the mutagenic potential of imidazoquinoxaline compounds?

Mutagenicity evaluation involves:

  • Ames test : Bacterial reverse mutation assays to detect frameshift or base-pair mutations .
  • Co-injection studies : Comparing synthetic isomers (e.g., 6-MeIgQx vs. 7-MeIgQx) via HPLC-UV/MS to confirm mutagenic identity .
  • Toxicity thresholds : Calculating estimated daily intake (EDI) against established toxicity ratings .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Imidazoquinoxaline Synthesis

PrecursorReagent/ConditionsProductYieldReference
6,7-dichloro-5,8-quinoxalinedione2-aminopyridine, EtOH, 60°CPyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione46%
1-(2-isocyanophenyl)-1H-imidazolePhenyliodine(III)/Ir catalyst, visible light7H-Diimidazo[1,5-a:1’,5’,4’-de]quinoxalineN/A

Q. Table 2. Structural Characterization Data

Derivative¹H-NMR (CDCl₃) Key Peaksm.p. (°C)Elemental Analysis (C/H/N)
2,6,8-Tris(4-methoxyphenyl)-1-(tert-pentyl)δ 3.78 (6H, s, OCH₃), 7.03–7.12 (Ar-H)>300Calcd: C, 59.5; H, 2.5; N, 19.8

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